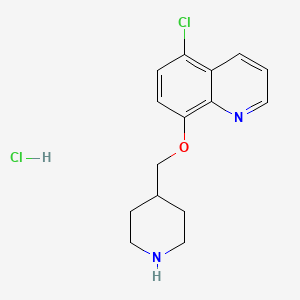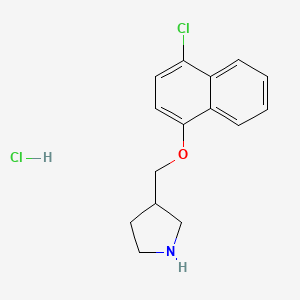
5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride
Vue d'ensemble
Description
5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride, also known as CPQ, is a chemical compound with potential applications in research. It has a molecular formula of C15H18Cl2N2O and an average mass of 313.222 Da .
Synthesis Analysis
The synthesis of 5-chloro-8-hydroxyquinoline, a related compound, involves several processes including chloridization, extraction, neutralization, washing with water, separation, and drying . The chloridization reaction can produce hydrogen chloride gas, which can be absorbed and made into hydrochloric acid for recovery and reuse . The synthesized 5-chloro-oxine has a content greater than 99% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringc1cc2c(ccc(c2nc1)OCC3CCNCC3)Cl.Cl . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings . Chemical Reactions Analysis
Quinoline derivatives, such as this compound, can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection
The research by Perin et al. (2011) introduced novel benzimidazo[1,2-a]quinolines, including derivatives of piperidine, as potential fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity in the presence of ct-DNA, suggesting their application in DNA-specific fluorescent probes. The molecular structures in these compounds, characterized by weak intermolecular hydrogen bonds of C–H⋅⋅⋅N type and π–π aromatic interactions, contributed to their binding properties and fluorescence characteristics when interacting with DNA Perin et al., 2011.
Antimicrobial and Antifungal Agents
A variety of quinoline derivatives, including 5-Chloro-8-(4-piperidinylmethoxy)quinoline hydrochloride, have been explored for their antimicrobial and antifungal properties. Studies such as those by Nandeshwarappa et al. (2006) and Faldu et al. (2014) have reported the synthesis and antimicrobial efficacy of novel thiopyrano[2,3-b]quinolines and 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols. These compounds showed significant activity against various bacterial and fungal strains, indicating their potential as therapeutic agents Nandeshwarappa et al., 2006; Faldu et al., 2014.
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The research by Zeyada et al. (2016) explored the photovoltaic properties of this compound derivatives. The study found that these compounds, when used in the fabrication of organic–inorganic photodiode devices, demonstrated rectification behavior and photovoltaic properties. This suggests their potential application in photodiode fabrication and possibly other electronic devices Zeyada et al., 2016.
Mécanisme D'action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of pharmacological activities .
Mode of Action
Quinoline derivatives are known to inhibit DNA replication through inhibition of DNA gyrase and topoisomerase IV activities . .
Biochemical Pathways
Quinoline-containing pyrazole heterocycles have shown excellent tumor growth inhibition properties, indicating potential involvement in cancer-related biochemical pathways .
Result of Action
Quinoline derivatives are known to have antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Action Environment
The success of suzuki–miyaura coupling, a method used in the synthesis of similar compounds, hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Propriétés
IUPAC Name |
5-chloro-8-(piperidin-4-ylmethoxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-13-3-4-14(15-12(13)2-1-7-18-15)19-10-11-5-8-17-9-6-11;/h1-4,7,11,17H,5-6,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWACKRNKIZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424551.png)

![3-[(2-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424554.png)
![Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424555.png)
![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)
![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)
![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)
![4-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424563.png)
![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)

![3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424567.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)
![Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424569.png)
![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)